N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a synthetic heterocyclic compound composed of a thieno[3,2-d]pyrimidin-4(3H)-one core tethered via an ethylene spacer to a furan-3-carboxamide moiety. The thieno[3,2-d]pyrimidin-4-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives disclosed as inhibitors of phosphodiesterase 7 (PDE7), 3-phosphoinositide-dependent protein kinase-1 (PDK1), Pim kinases, and phosphatidylinositol 3-kinase (PI3K).

Molecular Formula C13H11N3O3S
Molecular Weight 289.31
CAS No. 2034554-28-2
Cat. No. B2940044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
CAS2034554-28-2
Molecular FormulaC13H11N3O3S
Molecular Weight289.31
Structural Identifiers
SMILESC1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
InChIInChI=1S/C13H11N3O3S/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17)
InChIKeyCTCPRQHTXCAMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide (CAS 2034554-28-2) – Thieno[3,2-d]pyrimidin-4-one Chemical Probe for Kinase-Targeted Research


N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a synthetic heterocyclic compound composed of a thieno[3,2-d]pyrimidin-4(3H)-one core tethered via an ethylene spacer to a furan-3-carboxamide moiety [1]. The thieno[3,2-d]pyrimidin-4-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives disclosed as inhibitors of phosphodiesterase 7 (PDE7), 3-phosphoinositide-dependent protein kinase-1 (PDK1), Pim kinases, and phosphatidylinositol 3-kinase (PI3K) [2]. The compound is cataloged by multiple commercial vendors as a research-grade building block (PubChem CID 91818303) [1].

Why Thieno[3,2-d]pyrimidin-4-one Analogs Cannot Be Interchanged – Side-Chain Specificity Drives Divergent Biological Outcomes


Thieno[3,2-d]pyrimidin-4-one derivatives achieve target engagement through a conserved ATP-competitive hinge-binding motif, but the identity, length, and electronic character of the N-3 substituent critically modulate kinase selectivity, cellular permeability, and metabolic stability [1]. Three-dimensional QSAR studies on thieno[3,2-d]pyrimidin-4-ones as PDE7 inhibitors demonstrate that steric, electrostatic, and hydrogen-bonding fields surrounding the N-3 substituent are dominant determinants of inhibitory potency and isoform selectivity [2]. Consequently, even seemingly conservative changes—such as methylation of the furan ring, introduction of a 2-carbonyl group, or replacement of the carboxamide with a sulfonamide—can redirect inhibitory activity toward distinct kinase families or abolish cellular activity entirely, making compound-specific procurement essential for reproducibility.

Quantitative Differentiation Evidence for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide (2034554-28-2) vs. Closest Structural Analogs


Physicochemical Comparison: Furan-3-carboxamide Side Chain vs. 2,5-Dimethylfuran-3-carboxamide Analog

The target compound exhibits a computed XLogP3 of 0.9, compared to an estimated XLogP3 of approximately 1.8 for the 2,5-dimethylfuran-3-carboxamide congener (CAS 2034263-09-5), a reduction of roughly 0.9 log units driven by the absence of the two lipophilic methyl groups [1]. Both compounds possess one hydrogen bond donor, but the dimethyl analog introduces additional steric bulk adjacent to the amide carbonyl that may restrict rotational freedom of the side chain .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count Comparison: Monocarbonyl vs. 2,4-Dioxo Core

The target compound contains five hydrogen bond acceptors (three from the pyrimidinone, one from the amide carbonyl, one from the furan oxygen). In contrast, the 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl analog (CAS 2034603-41-1) introduces an additional carbonyl at the 2-position, increasing the acceptor count to six [1]. An elevated hydrogen bond acceptor count can reduce passive membrane permeability, as reflected in the 'rule of five' guidelines for oral bioavailability [2].

Hydrogen bonding Permeability Ligand efficiency

Functional Group Electronics: Carboxamide vs. Sulfonamide Linker Impact on Kinase Binding

The target compound employs a carboxamide linker (C=O hydrogen bond acceptor) to connect the ethyl spacer to the furan ring. The analogous 1-methyl-1H-imidazole-4-sulfonamide derivative (CAS 1903771-07-2) replaces the carboxamide with a sulfonamide (S=O2), which alters both the hydrogen bond geometry and the electron density at the terminal heterocycle [1]. In thieno[3,2-d]pyrimidin-4-one kinase inhibitor series, the identity of the linker has been shown to differentially affect binding to the kinase hinge region, with carboxamide-containing derivatives often exhibiting distinct selectivity profiles compared to sulfonamide counterparts [2].

Kinase selectivity Hinge binding Medicinal chemistry SAR

Synthetic Tractability and Commercial Availability vs. Custom Analogs

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is stocked by multiple chemical suppliers (e.g., A2B Chem Cat# BK75548, AKos025327203) as an off-the-shelf compound, enabling same-week procurement . In contrast, the 2,5-dimethylfuran and 2,4-dioxo analogs typically require custom synthesis with lead times of 4–8 weeks, introducing delays in hit-to-lead expansion workflows . The commercial availability of the target compound, combined with its favorable physicochemical profile (MW 289.31, XLogP3 0.9, 1 HBD, 5 HBA), positions it as a practical entry point for thieno[3,2-d]pyrimidin-4-one-based kinase inhibitor screening [1].

Chemical procurement Lead time Hit expansion

High-Impact Research and Procurement Applications for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide


Kinase Inhibitor Focused Screening Library Design

With a thieno[3,2-d]pyrimidin-4-one core that mimics the ATP adenine moiety, this compound is a suitable entry for diversity-oriented kinase inhibitor libraries. Its balanced lipophilicity (XLogP3 0.9) and moderate hydrogen bond donor/acceptor profile reduce the risk of promiscuous inhibition, making it a valuable building block for assembling focused screening sets targeting the human kinome [1]. Procurement lead times under one week enable rapid library expansion compared to custom-synthesized analogs [2].

PDE7 Inhibitor Hit-to-Lead Optimization

The 3D-QSAR landscape of thieno[3,2-d]pyrimidin-4-ones as PDE7 inhibitors highlights the N-3 substituent as a key driver of potency and PDE4B selectivity. The furan-3-carboxamide side chain provides a computationally favorable electrostatic and steric profile that can be further elaborated through parallel synthesis to explore PDE7 subtype selectivity [2]. The compound's commercial availability supports rapid analog generation without the delay of de novo core synthesis.

Chemical Biology Probe Development for PDK1 and Pim Kinase Target Validation

Thieno[3,2-d]pyrimidin-4-one fragments have been identified as ligand-efficient binders to PDK1 via NMR-based fragment screening, and optimized derivatives display nanomolar Pim kinase inhibition [3]. The furan-3-carboxamide congener, with its five hydrogen bond acceptors and moderate molecular weight (289.31 Da), retains the fragment-like character desirable for subsequent structure-based optimization toward selective chemical probes.

Comparative Physicochemical and ADME Profiling Studies

The compound's computed XLogP3 of 0.9 and hydrogen bond acceptor count of 5 place it in a favorable region of drug-like chemical space distinct from the more lipophilic dimethylfuran analog (XLogP3 ≈ 1.8). This makes it a useful comparator in systematic studies designed to deconvolute the impact of lipophilicity on metabolic stability, plasma protein binding, and cellular permeability within the thienopyrimidin-4-one chemotype [1].

Quote Request

Request a Quote for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.